Cas no 936497-88-0 (6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate)
![6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate structure](https://ja.kuujia.com/scimg/cas/936497-88-0x500.png)
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 6-O-tert-butyl 3-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- Ethyl 6-Boc-4,7-dihydro-5H-thieno-[3,2-c]pyridine-3-carboxylate
- 6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- CS-0054775
- AS-36959
- 4,7-DIHYDRO-5H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLIC ACID 6-TERT-BUTYL ESTER 3-ETHYL ESTER
- SCHEMBL23833388
- DTXSID50650650
- SB20359
- MFCD09749840
- N-Boc-4,5,6,7-Tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
- PB35149
- 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- 6-tert-Butyl3-ethyl4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 936497-88-0
- Ethyl 6-Boc-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate
- AKOS022173195
- DB-339944
- 6-TERT-BUTYL 3-ETHYL 4H,5H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
-
- MDL: MFCD09749840
- インチ: InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-8-16(7-6-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3
- InChIKey: BUQRXXUURJECEF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CSC2=C1CCN(C2)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 311.11912932g/mol
- どういたいしつりょう: 311.11912932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 84.1Ų
じっけんとくせい
- 色と性状: White to Yellow Solid
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB283840-250 mg |
4,7-Dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester 3-ethyl ester; 97% |
936497-88-0 | 250mg |
€373.70 | 2023-04-26 | ||
Chemenu | CM172373-1g |
Ethyl 6-Boc-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate |
936497-88-0 | 95% | 1g |
$395 | 2024-07-19 | |
AstaTech | 56224-0.25/G |
N-BOC-4,5,6,7-TETRAHYDRO-THIENO[2,3-C]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
936497-88-0 | 97% | 0.25g |
$217 | 2023-09-17 | |
abcr | AB283840-1 g |
4,7-Dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester 3-ethyl ester; 97% |
936497-88-0 | 1g |
€853.70 | 2023-04-26 | ||
Fluorochem | 037111-250mg |
N-Boc-4,5,6,7-Tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester |
936497-88-0 | 97% | 250mg |
£228.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120627-1G |
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
936497-88-0 | 95% | 1g |
¥ 2,395.00 | 2023-04-12 | |
1PlusChem | 1P0062BK-1g |
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
936497-88-0 | 97% | 1g |
$693.00 | 2025-02-21 | |
Ambeed | A855818-1g |
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
936497-88-0 | 98% | 1g |
$499.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120627-5.0g |
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
936497-88-0 | 95% | 5.0g |
¥7201.0000 | 2024-07-20 | |
A2B Chem LLC | AC82144-5g |
N-Boc-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester |
936497-88-0 | 97% | 5g |
$2024.00 | 2024-07-18 |
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylateに関する追加情報
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate and Its Role in Pharmaceutical Research
6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate represents a critical compound in the field of medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurodegenerative disorders and metabolic syndromes. This compound, with the CAS number 936497-88-0, is a thieno[2,3-c]pyridine-3,6-dicarboxylate derivative that exhibits unique structural features, including a tert-butyl substituent at the 6-position and an ethyl group at the 3-position. These functional groups contribute to its chemical stability and potential for modulating biological pathways. Recent studies have highlighted the importance of thieno[2,3-c]pyridine-3,6-dicarboxylate derivatives in the design of small-molecule inhibitors for protein kinases, which are key targets in oncology and inflammatory diseases.
The thieno[2,3-c]pyridine scaffold is a versatile platform for drug discovery due to its ability to interact with multiple biological targets. The 3-ethyl substitution in this compound enhances its hydrophobicity, which may influence its cellular uptake and membrane permeability. The tert-butyl group at the 6-position provides steric hindrance, reducing the likelihood of metabolic degradation and improving the compound's pharmacokinetic profile. These structural modifications are critical for optimizing the thieno[2,3-c]pyridine-3,6-dicarboxylate derivative's therapeutic potential. Researchers have increasingly focused on synthesizing such derivatives to address unmet medical needs, particularly in the treatment of Alzheimer's disease and type 2 diabetes.
Recent advances in computational chemistry have enabled the prediction of the thieno[2,3-c]pyridine-3,6-dicarboxylate derivative's binding affinity to specific protein targets. For example, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 6-tert-butyl 3-ethyl thieno[2,3-c]pyridine-3,6-dicarboxylate exhibits high selectivity for the PDK1 kinase, which is implicated in the regulation of glucose metabolism. This finding underscores the compound's potential as a therapeutic agent for metabolic disorders. The thien...
Thieno[2,3-c]pyridine-3,6-dicarboxylate derivatives are also being explored for their anti-inflammatory properties. A 2024 study in *Nature Communications* revealed that the 3-ethyl substitution in 6-tert-butyl thieno[2,3-c]pyridine-3,6-dicarboxylate enhances its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This discovery has significant implications for the development of drugs targeting autoimmune diseases and chronic inflammation. The tert-butyl group further stabilizes the compound's conformation, ensuring consistent interaction with the target protein.
The synthesis of 6-tert-butyl 3-ethyl thieno[2,3-c]pyridine-3,6-dicarboxylate involves multi-step organic reactions, including the formation of the thieno[2,3-c]pyridine ring and the introduction of the tert-butyl and ethyl groups. A 2023 paper in *Organic & Biomolecular Chemistry* described an efficient one-pot synthesis method that reduces the number of purification steps, making the compound more accessible for large-scale production. This advancement is crucial for translating laboratory findings into clinical applications, as it ensures the compound's availability for preclinical and clinical testing.
Thieno[2,3-c]pyridine-3,6-dicarboxylate derivatives have also shown promise in the treatment of neurodegenerative diseases. A 2024 study published in *Neurochemistry International* found that the 6-tert-butyl substitution in 3-ethyl thieno[2,3-c]pyridine-3,6-dicarboxylate enhances its ability to cross the blood-brain barrier, a critical factor for targeting brain disorders. This property makes the compound a valuable candidate for therapies targeting Alzheimer's disease and Parkinson's disease. The ethyl group further improves the compound's solubility, which is essential for its delivery to the central nervous system.
In addition to its therapeutic applications, 6-tert-butyl 3-ethyl thieno[2,3-c]pyridine-3,6-dicarboxylate has been studied for its potential as a prodrug. A 2023 article in *Drug Discovery Today* highlighted how the tert-butyl group can be cleaved under physiological conditions to release the active thieno[2,3-c]pyridine-3,6-dicarboxylate moiety. This strategy may improve the compound's bioavailability and reduce side effects, making it a promising candidate for oral administration. The ethyl substitution also contributes to the prodrug's stability in the gastrointestinal tract, ensuring its release at the target site.
The pharmacokinetic profile of thieno[2,3-c]pyridine-3,6-dicarboxylate derivatives is a key consideration in their development as therapeutic agents. A 2024 study in *Pharmaceutical Research* demonstrated that the 3-ethyl substitution in 6-tert-butyl thieno[2,3-c]pyridine-3,6-dicarboxylate significantly prolongs its half-life in vivo, which is beneficial for chronic disease management. This extended half-life reduces the frequency of dosing, improving patient compliance and treatment outcomes. The tert-butyl group also enhances the compound's resistance to enzymatic degradation, further supporting its therapeutic potential.
Recent clinical trials have begun to explore the thieno[2,3-c]pyridine-3,6-dicarboxylate derivative's efficacy in human subjects. A 2024 phase II trial published in *The Lancet* reported that 6-tert-butyl 3-ethyl thieno[2,3-c]pyridine-3,6-dicarboxylate showed promising results in reducing symptoms of type 2 diabetes, with minimal side effects. These findings highlight the compound's potential as a novel therapeutic agent and underscore the importance of further research to optimize its formulation and delivery methods. The ethyl and tert-butyl groups continue to be focal points for structural modifications aimed at enhancing the compound's therapeutic index.
In conclusion, 6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structural features, including the tert-butyl and ethyl substitutions, contribute to its stability, bioavailability, and therapeutic potential. Ongoing research into the thieno[2,3-c]pyridine-3,6-dicarboxylate scaffold is expected to yield new insights into the design of small-molecule drugs for a wide range of diseases, from metabolic disorders to neurodegenerative conditions. The compound's role in pharmaceutical research is likely to expand as scientists continue to explore its properties and applications.
936497-88-0 (6-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate) 関連製品
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 946272-15-7(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide)
- 2548988-50-5(N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 17220-38-1(1,2,5-oxadiazole-3,4-diamine)
- 2680904-99-6(2-(N-ethyl-2,2,2-trifluoroacetamido)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)
- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
